Kinase Selectivity Profiling Panel Breadth: 406 Kinases (TNIK-IN-3) vs. 46 Kinases (NCB-0846) – An 8.8-Fold Difference in Kinome Coverage
TNIK-IN-3 was profiled against a panel of 406 kinases and demonstrated excellent selectivity, with only six off-target kinases (Flt4, Flt1, DRAK1, Aurora-A, GCK, MLK3) inhibited at sub-10 µM concentrations [1]. In contrast, the most extensively cited TNIK inhibitor NCB-0846 was profiled against only 46 kinases, with six off-targets (FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK) exhibiting >80% inhibition at 100 nM [2]. The 8.8-fold larger kinome coverage provides substantially greater confidence in the selectivity profile of TNIK-IN-3, reducing the probability of unanticipated off-target-driven phenotypes in target validation studies—a critical consideration given that limited kinase selectivity of TNIK probes has been explicitly identified as a barrier to target validation in peer-reviewed literature [2].
| Evidence Dimension | Kinase selectivity panel size and off-target identification |
|---|---|
| Target Compound Data | TNIK-IN-3: 406 kinases tested; 6 off-targets identified (Flt4 IC₅₀=0.030 µM, Flt1 IC₅₀=0.191 µM, DRAK1 IC₅₀=0.411 µM, Aurora-A IC₅₀=0.517 µM, GCK IC₅₀=3.657 µM, MLK3 IC₅₀=4.552 µM) |
| Comparator Or Baseline | NCB-0846: 46 kinases tested; 6 off-targets with >80% inhibition at 100 nM (FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK) |
| Quantified Difference | 8.8-fold larger kinome panel (406 vs. 46 kinases); zero overlapping off-target kinase identities between the two inhibitors |
| Conditions | Biochemical kinase inhibition assays (e.g., Eurofins KinaseProfiler or equivalent); published in J Med Chem 2022 (compound 21k) and Int J Mol Sci 2022 (NCB-0846 review) |
Why This Matters
Procurement decisions driven by target validation rigour should favor compounds with the broadest available kinome selectivity data to minimize the risk of confounding off-target effects.
- [1] Li Y, Zhang L, Yang R, et al. J Med Chem. 2022;65(1):904-922. doi:10.1021/acs.jmedchem.1c00672. PMID: 34985886. View Source
- [2] Kukimoto-Niino M, Shirouzu M, Yamada T. Structural Insight into TNIK Inhibition. Int J Mol Sci. 2022;23(21):13010. doi:10.3390/ijms232113010. View Source
